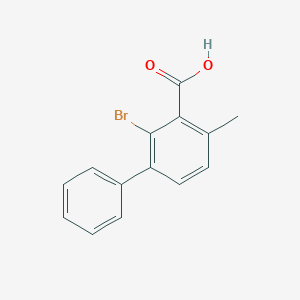

2-Bromo-6-methyl-3-phenylbenzoic acid

Description

BenchChem offers high-quality 2-Bromo-6-methyl-3-phenylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methyl-3-phenylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrO2 |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

2-bromo-6-methyl-3-phenylbenzoic acid |

InChI |

InChI=1S/C14H11BrO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17) |

InChI Key |

BAWIVRNJIOQEDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C2=CC=CC=C2)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Structure, Synthesis, and Reactivity of 2-Bromo-6-methyl-3-phenylbenzoic Acid

Executive Summary

As drug discovery and agrochemical development increasingly rely on complex, sterically hindered biaryl scaffolds, molecules like 2-bromo-6-methyl-3-phenylbenzoic acid have emerged as critical synthetic intermediates. This whitepaper provides an in-depth analysis of its structural properties, validated synthetic pathways, and downstream reactivity. Designed for application scientists and process chemists, this guide bridges theoretical physicochemical profiling with highly optimized, self-validating bench protocols.

Structural & Physicochemical Profiling

The core scaffold is a highly functionalized derivative of benzoic acid[1]. The presence of substituents at the 2- (bromo) and 6- (methyl) positions creates severe steric hindrance around the carboxylic acid at the 1-position. This steric bulk forces the carboxylate group out of coplanarity with the central benzene ring. While this orthogonal conformation disrupts resonance, it significantly increases the acidity of the proton (lowering the pKa) compared to unsubstituted benzoic acid.

Furthermore, the phenyl ring at the 3-position establishes a biaryl axis, adding substantial lipophilicity and rendering the bromine atom at C2 highly shielded. Handling of such halogenated benzoic acids requires standard laboratory precautions, as they are known skin and eye irritants.

Quantitative Physicochemical Data

To facilitate experimental planning, the predicted and extrapolated properties of the target molecule—based on its closest characterized analog, 2-bromo-6-methylbenzoic acid[2]—are summarized below.

| Property | Value | Rationale / Source |

| Molecular Formula | C₁₄H₁₁BrO₂ | Derived from molecular structure |

| Molecular Weight | 291.14 g/mol | Calculated exact mass |

| Hydrogen Bond Donors | 1 | Carboxylic acid (-OH) |

| Hydrogen Bond Acceptors | 2 | Carboxylic acid oxygens (-C=O, -OH) |

| Predicted Melting Point | 140–160 °C | Extrapolated from 2-bromo-6-methylbenzoic acid (108-112 °C), adjusted for the added phenyl group |

| Steric Profile | Highly Hindered | Ortho-substituents at C2 (Br) and C6 (CH₃) |

Strategic Synthesis: The Sandmeyer Approach

Synthesizing highly substituted aryl bromides requires absolute regiocontrol. Direct electrophilic bromination of 6-methyl-3-phenylbenzoic acid often yields mixed isomers due to competing directing effects. Therefore, the most reliable, self-validating protocol utilizes a Sandmeyer reaction starting from the corresponding aniline derivative. This method is well-established for analogous compounds like 2-amino-3-bromobenzoic acid[3].

Fig 1: Sandmeyer synthesis workflow for 2-bromo-6-methyl-3-phenylbenzoic acid.

Protocol 1: Step-by-Step Sandmeyer Bromination

Objective: Regiospecific conversion of 2-amino-6-methyl-3-phenylbenzoic acid to the target aryl bromide.

-

Diazotization: Suspend 10.0 mmol of 2-amino-6-methyl-3-phenylbenzoic acid in 15 mL of 48% aqueous HBr. Cool the mixture to 0–5 °C using an ice-salt bath.

-

Causality: The strong acid environment ensures complete protonation, while strict temperature control prevents the premature thermal decomposition of the highly unstable diazonium intermediate into a phenolic byproduct.

-

-

Nitrite Addition: Slowly add a solution of sodium nitrite (11.0 mmol) in 5 mL of cold water dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. Stir for an additional 30 minutes.

-

Bromination Preparation: In a separate flask, prepare a solution of copper(I) bromide (12.0 mmol) in 10 mL of 48% HBr and heat to 60 °C.

-

Causality: Cu(I) acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical, which rapidly abstracts a bromine atom. Using HBr as the solvent prevents halide scrambling (which would inevitably occur if HCl were used).

-

-

Coupling: Transfer the cold diazonium solution dropwise into the heated CuBr solution.

-

Causality: Dropwise addition keeps the steady-state concentration of the diazonium species low. This suppresses unwanted bimolecular side reactions such as homocoupling (yielding a biphenyl dimer).

-

-

Workup: Once nitrogen evolution ceases, cool the mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.

Advanced Reactivity & Downstream Functionalization

The synthetic value of 2-bromo-6-methyl-3-phenylbenzoic acid lies in its orthogonal reactivity. The carboxylic acid can be selectively engaged in amide couplings or esterifications, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-couplings. However, the extreme steric bulk surrounding the C2-bromine necessitates specialized catalytic systems.

Fig 2: Divergent reactivity map for the functionalization of the core scaffold.

Protocol 2: Buchwald-Hartwig Amination of the Sterically Hindered Aryl Bromide

Objective: Coupling of the target molecule with a primary amine to form an N-aryl anthranilic acid derivative.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-bromo-6-methyl-3-phenylbenzoic acid (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous Cs₂CO₃ (2.5 mmol).

-

Causality: XPhos is explicitly chosen over standard phosphines (like PPh₃) because its bulky, electron-rich dicyclohexylphosphino-biphenyl structure accelerates the reductive elimination step. In sterically congested ortho-substituted systems, reductive elimination is the rate-limiting bottleneck; failing to accelerate it leads to catalyst resting-state decomposition.

-

-

Reaction: Add 5 mL of anhydrous 1,4-dioxane. Seal the tube, remove it from the glovebox, and heat to 100 °C for 16 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic base and palladium black.

-

Isolation: Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate + 1% acetic acid).

-

Causality: The addition of 1% acetic acid to the eluent suppresses the ionization of the carboxylic acid on the silica gel. This prevents severe band tailing and ensures a sharp elution profile for the final product.

-

Conclusion

2-Bromo-6-methyl-3-phenylbenzoic acid is a highly specialized, sterically encumbered building block. By understanding the causal relationships between its structural hindrance and its reactivity—specifically the necessity for robust Sandmeyer protocols and bulky dialkylbiaryl phosphine ligands—researchers can effectively leverage this scaffold in the synthesis of complex pharmaceuticals and advanced materials.

References

-

2-Bromo-6-methylbenzoic acid | C8H7BrO2 | CID 2735589 , PubChem - NIH,[Link]

-

Benzoic acid , Wikipedia,[Link]

Sources

Sterically hindered biaryl benzoic acid derivatives

Technical Whitepaper: Engineering Sterically Hindered Biaryl Benzoic Acids

Subtitle: A Senior Scientist’s Guide to Synthesis, Atropisomeric Stability, and Therapeutic Application

Executive Summary

represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in HIV integrase inhibitors, angiotensin II receptor blockers (ARBs), and metalloprotease inhibitors. The core technical challenge—and opportunity—lies in their atropisomerism . The restricted rotation around the biaryl axis, induced by bulky ortho-substituents, creates axial chirality.

For the drug developer, this presents a binary choice: engineer the molecule to rotate freely (Class 1, achiral) or lock it completely (Class 3, stable atropisomer). This guide details the thermodynamic principles, advanced Suzuki-Miyaura protocols, and resolution strategies required to master this scaffold.

Part 1: The Physics of Atropisomerism

To design a viable drug candidate, one must

Technical Guide: 3-Phenyl-Substituted o-Toluic Acid Analogs

Structural Architecture, Synthetic Methodologies, and Pharmacological Utility[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-phenyl-2-methylbenzoic acid (3-phenyl-o-toluic acid) and its substituted analogs. These biaryl systems represent a privileged scaffold in medicinal chemistry due to their unique steric properties. Unlike planar biaryls, the proximity of the ortho-methyl group (C2), the carboxylic acid (C1), and the phenyl ring (C3) induces significant torsional strain, leading to restricted rotation and potential atropisomerism. This guide details the synthetic strategies required to overcome this steric hindrance and explores the scaffold's utility in drug development.

Part 1: Structural Significance & Atropisomerism[2]

The defining feature of 3-phenyl-substituted o-toluic acid is the 1,2,3-contiguous substitution pattern on the benzene core.

1.1 The "Molecular Sandwich" Effect

In a standard biaryl system, rotation around the C-C bond is relatively free. However, in this scaffold, the central methyl group acts as a steric wedge.

-

Steric Clash: The C2-Methyl group clashes with the ortho-hydrogens (or substituents) of the C3-Phenyl ring.

-

Electronic Repulsion: The C1-Carboxylate adds further bulk and electronic repulsion, forcing the phenyl ring out of plane.

1.2 Atropisomeric Potential

Depending on the size of substituents on the C3-phenyl ring, these analogs can exhibit axial chirality .[1]

-

Class 1 (Rapid Rotation): Unsubstituted phenyl ring. Rotation is hindered but occurs at room temperature.

-

Class 2/3 (Stable Atropisomers): If the C3-phenyl ring carries ortho-substituents (e.g., -OMe, -Cl), the rotational energy barrier (

) can exceed 20-30 kcal/mol, allowing for the isolation of stable enantiomers (atropisomers). This is critical for binding affinity in protein pockets where a specific "twist" is required.

Part 2: Synthetic Architectures

Synthesizing sterically congested biaryls is non-trivial. Standard palladium-catalyzed protocols often fail due to the inability of the catalyst to undergo oxidative addition or transmetalation in crowded environments.

2.1 The Challenge of Ortho-Ortho Coupling

The primary synthetic route is the Suzuki-Miyaura Cross-Coupling . However, the reaction between 3-bromo-2-methylbenzoic acid and phenylboronic acid is sluggish using standard ligands (e.g.,

2.2 The Solution: Buchwald Ligands & NHC Complexes

To facilitate this coupling, electron-rich, bulky phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are required.

-

SPhos / XPhos: These ligands promote oxidative addition into hindered aryl halides and facilitate reductive elimination.

-

Pd-PEPPSI: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are highly effective for these "tetra-ortho-substituted" type environments.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 3-phenyl-2-methylbenzoic acid via Suzuki-Miyaura Coupling. Target Scale: 5.0 mmol.

3.1 Reagents & Materials

| Reagent | Equiv.[2][3] | Amount | Function |

| 3-Bromo-2-methylbenzoic acid | 1.0 | 1.08 g | Substrate (Electrophile) |

| Phenylboronic acid | 1.5 | 0.92 g | Coupling Partner (Nucleophile) |

| Pd(OAc)₂ | 0.02 | 22 mg | Catalyst Precursor |

| SPhos | 0.04 | 82 mg | Ligand (Steric facilitator) |

| K₃PO₄ (Tribasic) | 3.0 | 3.18 g | Base (Activator) |

| Toluene / Water | 10:1 | 22 mL | Solvent System |

3.2 Step-by-Step Methodology

-

Catalyst Pre-complexation:

-

In a dry Schlenk tube, charge Pd(OAc)₂ and SPhos.

-

Add anhydrous Toluene (5 mL) and stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a deep red/brown, indicating active

generation.

-

-

Reaction Assembly:

-

To the catalyst mixture, add the aryl halide (3-bromo-2-methylbenzoic acid), phenylboronic acid, and finely ground K₃PO₄.

-

Add the remaining Toluene (15 mL) and degassed Water (2 mL).

-

Note: The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.

-

-

Thermal Activation:

-

Seal the vessel and heat to 100°C (reflux) with vigorous stirring (1000 rpm).

-

Time: 12–18 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes + 1% AcOH). Look for the disappearance of the starting bromide (

) and appearance of the blue-fluorescent biaryl product (

-

-

Work-up & Purification:

-

Cool to room temperature.[4] Acidify carefully with 1M HCl to pH 2 (to protonate the carboxylate).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallization from EtOH/Water is preferred over column chromatography to remove traces of phosphine oxide.

-

-

Validation (NMR Diagnostics):

-

¹H NMR (DMSO-d₆): Look for the methyl singlet. In the starting material, it appears around

2.45 ppm. In the biaryl product, the ring current of the new phenyl group often shields this methyl, shifting it slightly upfield or broadening it. -

Absence of Br: Confirm full conversion by checking the aromatic region; the specific splitting pattern of the 1,2,3-substituted ring should be distinct (doublet-triplet-doublet pattern).

-

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the catalytic cycle specific to this hindered substrate.

Caption: Synthetic pathway utilizing SPhos-Pd catalysis to overcome the steric energy barrier of the ortho-methyl group during oxidative addition.

Part 5: Pharmacological & Functional Applications

5.1 Angiotensin Receptor Blockers (Sartans)

While commercial sartans (like Telmisartan) typically utilize a 4'-methylbiphenyl core, the 3-phenyl-o-toluic acid scaffold serves as a critical "isostere" for structure-activity relationship (SAR) studies. Moving the phenyl ring to the 3-position alters the vector of the lipophilic tail, potentially improving metabolic stability by blocking the benzylic oxidation of the methyl group.

5.2 NSAID Analogs

This scaffold mimics the structure of Fenbufen and other biphenyl-acetic acid NSAIDs.[5] The rigid twist induced by the methyl group can increase selectivity for COX-2 over COX-1 by fitting more snugly into the larger hydrophobic pocket of the COX-2 enzyme.

5.3 Liquid Crystals

The 3-phenyl-o-toluic acid core is used in the synthesis of bent-core (banana-shaped) liquid crystals. The non-linear geometry (approx. 120° bond angle) combined with the steric twist prevents efficient packing, which is essential for forming nematic phases with unique optical properties.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6][7][8] Accounts of Chemical Research. Link

-

Clayden, J., et al. (2009). Atropisomerism in Drug Discovery. Nature Chemistry. Link

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. Link

-

Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link

Sources

- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Lab Reporter [fishersci.co.uk]

Navigating Axial Chirality: A Technical Guide to Atropisomerism in 2,6-Disubstituted Biaryl Acids

Executive Summary

In modern drug discovery, the "flatland" of medicinal chemistry is evolving into three-dimensional space. Atropisomerism—axial chirality resulting from restricted rotation around a single bond—presents both a formidable challenge and a powerful design opportunity. This guide focuses specifically on 2,6-disubstituted biaryl acids , a privileged scaffold where the carboxylic acid moiety not only influences solubility and target binding but serves as a critical handle for optical resolution and atroposelective functionalization.

This whitepaper provides a rigorous technical framework for identifying, synthesizing, and stabilizing these axially chiral systems, moving beyond basic definitions to actionable experimental protocols.

Part 1: Mechanistic Underpinnings & The Ortho-Effect

The Physics of Restricted Rotation

Atropisomerism in biaryl systems arises when the steric bulk of substituents at the ortho positions (2, 2', 6, 6') creates a rotational energy barrier (

For 2,6-disubstituted biaryl acids , the carboxylic acid group at the ortho position plays a dual role:

-

Steric Bulk: It contributes physical volume to the rotational barrier.

-

Electronic/H-Bonding: Unlike simple alkyl groups, the carboxylic acid can form intramolecular hydrogen bonds (e.g., with an adjacent methoxy or carbonyl), effectively "locking" a conformation or, conversely, lowering the barrier via transition state stabilization.

The Energy Landscape & LaPlante Classification

For drug development, the stability of the axis dictates the regulatory strategy. We utilize the LaPlante Classification System to categorize these molecules based on their half-life (

-

Class 1 (Unstable):

seconds. Treated as a single achiral species. -

Class 2 (Intermediate):

between minutes and 4.5 years. The Danger Zone. These are too stable to equilibrate quickly but too unstable to shelf as single enantiomers. -

Class 3 (Stable):

years (

Visualization: The Classification Decision Tree

The following diagram outlines the decision logic for medicinal chemists encountering a new biaryl acid scaffold.

Caption: Decision matrix based on LaPlante classification for biaryl drug candidates.

Part 2: Synthesis & Resolution Strategies

The "Acid Advantage": Classical Resolution

While modern catalysis is powerful, the presence of a carboxylic acid allows for Diastereomeric Salt Formation , a robust and scalable technique often superior to chromatography for early-phase scale-up.

-

Mechanism: The racemic biaryl acid reacts with an enantiopure amine (e.g.,

-(-)-1-Phenylethylamine, Quinine, Cinchonidine). -

Selectivity: The resulting diastereomeric salts possess different solubilities. One precipitates, leaving the other in the mother liquor.

-

Liberation: Acidification regenerates the enantiopure biaryl acid.

Atroposelective Suzuki-Miyaura Coupling

For de novo synthesis, palladium-catalyzed cross-coupling is the gold standard. The challenge with 2,6-disubstituted systems is the immense steric hindrance at the reaction center.

-

Ligand Choice: Electron-rich, bulky biaryl phosphines are essential. SPhos , XPhos , and specifically sRuPhos (sulfonated RuPhos) have shown high efficacy for hindered substrates.

-

Catalytic Cycle: The rate-determining step is often the transmetalation or the reductive elimination. The ligand must be bulky enough to induce chirality but flexible enough to allow the coupling partners to approach.

Part 3: Experimental Protocols

Protocol A: Determination of Rotational Energy Barrier ( )

Objective: To experimentally determine if a lead compound is Class 2 (risk) or Class 3 (stable).

Materials:

-

Chiral HPLC column (e.g., Chiralpak IA/IB or OD-H).

-

Heating block or column oven.

-

Racemic standard of the analyte.

Workflow:

-

Isolation: Isolate a single enantiomer (or an enriched fraction, >80% ee) using preparative chiral HPLC.

-

Incubation: Dissolve the enantiomer in a high-boiling, non-reactive solvent (e.g., Diglyme, Toluene, or DMSO-d6 for NMR). Prepare 5 aliquots.

-

Thermal Stress: Heat aliquots at fixed temperatures (e.g., 60°C, 80°C, 100°C) for varying time intervals (

). -

Quenching: Rapidly cool samples to 0°C to "freeze" the rotation.

-

Analysis: Analyze via chiral HPLC to measure the decay of enantiomeric excess (

). -

Calculation:

-

Plot

vs. time ( -

Use the Eyring Equation to solve for

:

-

Protocol B: Salt Resolution of a 2,6-Disubstituted Biaryl Acid

Objective: To separate enantiomers of a 2,6-dimethoxy-biphenyl-2-carboxylic acid derivative without chromatography.

Reagents:

-

Racemic Biaryl Acid (1.0 eq)

-

Chiral Amine:

-(-)-1-Phenylethylamine (0.5 - 1.0 eq) -

Solvent: Ethanol/Water or Acetone (screening required)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the racemic acid in boiling Ethanol (minimum volume).

-

Amine Addition: Add 10 mmol of

-(-)-1-Phenylethylamine dropwise. The solution should remain clear at boiling. -

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. Do not disturb.

-

Filtration: Filter the crystals. This is Salt A (enriched in one diastereomer). The filtrate contains Salt B .

-

Recrystallization: Recrystallize Salt A from Ethanol until constant melting point and optical rotation are achieved.

-

Liberation: Suspend the purified salt in EtOAc and wash with 1M HCl. The chiral amine goes into the aqueous layer (as ammonium salt); the free chiral acid remains in the organic layer.

-

Drying: Dry organic layer over MgSO₄ and concentrate to yield the Enantiopure Acid.

Part 4: Data Presentation

Impact of Substituents on Rotational Barriers

The following table summarizes the approximate rotational energy barriers for biphenyl-2-carboxylic acid derivatives. Note how the 6-substituent drastically alters stability.

| Structure Type | 2-Position | 6-Position | 2'-Position | 6'-Position | Approx | LaPlante Class |

| Biphenyl Acid | -COOH | -H | -H | -H | ~ 12 - 15 | Class 1 (Unstable) |

| Substituted Acid | -COOH | -OMe | -H | -H | ~ 18 - 20 | Class 1/2 |

| Disubstituted | -COOH | -NO₂ | -OMe | -H | ~ 24 - 26 | Class 2 (Intermediate) |

| Tetra-ortho | -COOH | -Me | -Me | -Me | > 30 | Class 3 (Stable) |

| BINOL-type | -OH | Ring Fusion | -OH | Ring Fusion | ~ 35 - 38 | Class 3 (Stable) |

Note: Values are approximate and solvent-dependent. The "buttressing effect" of adjacent groups (3,3') can further increase these barriers.

Visualization: Synthesis & Resolution Workflow

This diagram illustrates the parallel pathways for accessing enantiopure biaryl acids.

Caption: Dual pathways for accessing enantiopure 2,6-disubstituted biaryl acids.

References

-

LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery: A Classification System." ChemMedChem.

-

Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition.

-

Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie.

-

Smyth, J. E., et al. (2015). "Resolution of a chiral amine and recovery of unwanted enantiomer." Reaction Chemistry & Engineering.

-

Tsuzuki, S., et al. (2019). "Torsional Energy Barriers of Biaryls." Journal of Chemical Information and Modeling.

Sources

Strategic Sourcing Guide: 2-Bromo-6-methyl-3-phenylbenzoic Acid

The following technical guide details the procurement, synthesis strategy, and quality validation for 2-bromo-6-methyl-3-phenylbenzoic acid .

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Sourcing Managers

Executive Summary: The "Hidden" Intermediate

2-bromo-6-methyl-3-phenylbenzoic acid is not a standard catalog commodity. Unlike its parent compound, 2-bromo-6-methylbenzoic acid (CAS 90259-31-7), this specific trisubstituted biaryl scaffold is typically a custom synthesis target .

For drug development professionals, this molecule represents a "high-value scaffold"—its steric congestion (2,6-disubstitution) forces the carboxylate group out of planarity, creating unique binding vectors for targets like MCL-1 , Bcl-2 , or Kinase Allosteric Pockets .

This guide provides the roadmap for procuring this compound, evaluating custom synthesis proposals, and validating the material upon receipt.

Chemical Intelligence & Structural Analysis

Physiochemical Profile[1]

-

Target Structure: 2-bromo-6-methyl-3-phenylbenzoic acid

-

Core Challenge: Steric crowding. The C1-Carboxyl is flanked by a bulky Bromine (C2) and Methyl (C6).

-

Key Reactivity: The C2-Bromine is a "loaded spring." It is highly reactive for further cross-coupling but is also prone to debromination during the synthesis of the C3-phenyl bond if not managed correctly.

The "Make vs. Buy" Decision Matrix

Since this is not an off-the-shelf item, you are effectively buying a process.

| Vendor Category | Recommended For | Pros | Cons |

| Tier 1 CROs (WuXi, Pharmaron) | >100g Scale-up | Guaranteed delivery, robust QA. | High setup cost, slower for <1g. |

| Boutique BB Specialists (Combi-Blocks, Enamine) | 1g - 10g Discovery | Often have "near-neighbors" in stock; fast custom synthesis. | Limited process optimization data. |

| Catalog Aggregators (MolPort, Ambinter) | Scouting | Can sometimes find "dead stock" from old libraries. | High risk of "ghost inventory" (lead time > 12 weeks). |

Technical Synthesis Strategy (Vendor Evaluation)

When soliciting bids from CROs, you must evaluate their proposed synthetic route. A poor route leads to regioisomeric impurities that are difficult to separate.

The "Trap" Route (Avoid this)

-

Route: Direct bromination of 2-methyl-5-phenylbenzoic acid.

-

Flaw: Electronic directing effects are ambiguous. The methyl group directs ortho/para, and the phenyl group directs ortho/para. You will get a mixture of 2-bromo, 4-bromo, and 6-bromo isomers. Reject proposals using this route without rigorous purification proof.

The "Gold Standard" Route (Recommended)

The most reliable synthesis constructs the biaryl bond before final decoration or uses a highly selective directing group.

Step 1: Start with 2-amino-6-methylbenzoic acid .

Step 2: Selective bromination (easier to control on aniline).

Step 3: Sandmeyer reaction (convert Amino

Figure 1: Evaluation of synthetic pathways. Route B (Sequential Halogenation & Coupling) is preferred over direct functionalization to ensure regiochemical integrity.

Quality Control & Validation Protocol

Upon receipt of the shipment, do not rely solely on the Vendor COA. This scaffold is prone to regio-misassignment .

The Self-Validating Workflow

-

H-NMR Check:

-

Look for the methyl singlet.[1]

-

Critical: Verify the aromatic region integration. You expect 5 protons for the phenyl ring and 1 proton for the central benzene ring (H4/H5 are substituted? No, C1, C2, C3, C6 are subbed. C4 and C5 are H).

-

Correction: The central ring has substituents at 1(COOH), 2(Br), 3(Ph), 6(Me). Therefore, positions 4 and 5 are protons. You should see two doublets (or an AB quartet) for the central ring protons, showing ortho coupling (J ~8 Hz).

-

Red Flag: If you see two singlets, the phenyl might be at C4 (para-substitution pattern).

-

-

NOESY / HMBC (The "Truth" Test):

-

Run a NOESY spectrum.

-

Requirement: You must see a NOE correlation between the C6-Methyl and one of the central ring protons (H5).

-

You must also see a correlation between the C3-Phenyl (ortho protons) and the other central ring proton (H4).

-

If the Methyl shows NOE to both aromatic protons, the structure is wrong (Methyl likely at C5).

-

Analytical Specification Table

| Test | Specification | Rationale |

| Appearance | Off-white to pale yellow solid | Dark color indicates oxidation of trace anilines/phenols. |

| HPLC Purity | > 97.0% (AUC) | Impurities likely possess similar biological activity (regioisomers). |

| 1H-NMR | Conforms to structure | Must confirm 1,2,3,6-substitution pattern via splitting (d, d). |

| LC-MS | [M-H]- = 303/305 (Br pattern) | Confirm Bromine presence (1:1 isotopic ratio). |

| Residual Pd | < 20 ppm | Critical if used in biological assays (Pd mimics toxicity). |

Recommended Vendor Shortlist

Based on capability with sterically hindered biaryls:

-

Enamine (Kiev/USA): Excellent for "REAL" space analogs. They likely have the building blocks (2-bromo-6-methylbenzoic acid) in multi-kg stock.

-

Combi-Blocks (USA): specialized in brominated benzoic acids. Best for speed (1-2 weeks custom synthesis).

-

WuXi AppTec (China): Best for scaling to >100g. Requires detailed tech pack.

References

-

National Institutes of Health (PubChem). 2-Bromo-6-methylbenzoic acid (CID 2735589). Available at: [Link]

-

Organic Syntheses. Synthesis of Unsymmetrical Biaryls using Modified Suzuki Coupling. (General procedure for hindered biaryls). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-6-methyl-3-phenylbenzoic acid via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of a Key Building Block

Polysubstituted biaryl carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The strategic placement of substituents on the biaryl scaffold allows for the fine-tuning of molecular properties, influencing everything from biological activity to material characteristics. The target molecule, 2-bromo-6-methyl-3-phenylbenzoic acid, represents a valuable building block, incorporating a handle for further functionalization (the bromine atom), and a sterically demanding substitution pattern that can impart unique conformational constraints. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the construction of the requisite carbon-carbon bond in such systems, offering high functional group tolerance and generally mild reaction conditions.[1][2]

This application note provides a detailed, field-proven guide for the synthesis of 2-bromo-6-methyl-3-phenylbenzoic acid, leveraging the power of palladium-catalyzed Suzuki-Miyaura coupling. The protocols and insights provided herein are designed to empower researchers to confidently and efficiently synthesize this and related complex biaryl compounds.

The Mechanistic Heart of the Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] The catalytic cycle is a well-orchestrated sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. For sterically hindered substrates, such as our target, this step can be rate-limiting.[3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating this transfer.[1]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, especially when dealing with sterically demanding substrates.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-bromo-6-methyl-3-phenylbenzoic acid

This protocol outlines a representative procedure for the selective Suzuki-Miyaura coupling of 2,3-dibromo-6-methylbenzoic acid with phenylboronic acid. The starting material is chosen to allow for selective coupling at the more sterically accessible 3-position.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| 2,3-dibromo-6-methylbenzoic acid | 309.94 | 1.0 | 310 mg | Starting aryl halide. |

| Phenylboronic acid | 121.93 | 1.2 | 146 mg | Coupling partner. A slight excess is used. |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 (2 mol%) | 18.3 mg | Palladium pre-catalyst. |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 (4 mol%) | 16.4 mg | Bulky, electron-rich ligand to promote coupling of hindered substrates. |

| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 637 mg | Anhydrous base. |

| 1,4-Dioxane | - | - | 10 mL | Anhydrous solvent. |

| Water | - | - | 1 mL | Co-solvent. |

Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere):

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 2,3-dibromo-6-methylbenzoic acid (310 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol).

-

In a separate vial, weigh out Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

-

Addition of Solvent and Catalyst:

-

To the Schlenk flask containing the solids, add anhydrous 1,4-dioxane (10 mL) and water (1 mL) via syringe.

-

Add the pre-weighed catalyst and ligand to the reaction mixture under a positive pressure of inert gas.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

-

Reaction Execution:

-

Immerse the Schlenk flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. This protonates the carboxylic acid product, making it soluble in the organic layer.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

-

Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.[4]

-

Causality Behind Experimental Choices

-

Catalyst and Ligand Selection: The use of a bulky and electron-rich biarylphosphine ligand like SPhos is crucial for coupling sterically hindered substrates.[5] These ligands promote both the oxidative addition and the reductive elimination steps, which can be challenging for ortho-substituted aryl halides.

-

Base and Solvent System: Potassium phosphate is an effective base for Suzuki couplings, particularly for substrates bearing sensitive functional groups.[3] The dioxane/water solvent system is a common and effective medium for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.[1]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

-

Acidic Work-up: The carboxylic acid product will be deprotonated by the basic reaction conditions, rendering it water-soluble. Acidification is necessary to protonate the carboxylate, allowing for its extraction into an organic solvent.[5]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inefficient oxidative addition due to steric hindrance. Catalyst deactivation. Poor quality of reagents. | Increase reaction temperature. Screen other bulky ligands (e.g., XPhos, RuPhos). Ensure all reagents are anhydrous and the reaction is thoroughly degassed.[3] |

| Protodehalogenation | The bromo-substituent is replaced by a hydrogen atom. This can be promoted by certain bases or protic solvents. | Use a strictly anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure the use of anhydrous aprotic solvents. Avoid alcohols.[5] |

| Homocoupling | Coupling of two phenylboronic acid molecules. | Use a slight excess, but not a large excess, of the boronic acid. Slower addition of the boronic acid can sometimes mitigate this side reaction. |

| Difficulty in Purification | Residual palladium catalyst. Closely related impurities. | Filter the crude reaction mixture through a pad of celite before work-up to remove the palladium catalyst.[4] Optimize column chromatography conditions or consider recrystallization. |

Troubleshooting Workflow

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides

[1]

Executive Summary & Strategic Importance

In drug discovery, the "magic methyl" effect—where adding a single methyl group significantly boosts potency or metabolic stability—often leads chemists to sterically congested scaffolds. However, synthesizing these tetra-ortho-substituted biaryls or hindered N-aryl species remains a notorious bottleneck. Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) fail here because the steric bulk inhibits the critical steps of transmetallation and reductive elimination.

This guide provides a validated, high-success workflow for coupling sterically hindered aryl bromides. It moves beyond "trial-and-error" screening by utilizing Next-Generation Precatalysts (Pd-NHC and Pd-Dialkylbiarylphosphine) that are purpose-built to turn steric bulk from a liability into a kinetic driver.

Mechanistic Insight: The "Steric Bulk" Paradox

To troubleshoot failed reactions, one must understand why they fail. In hindered couplings, the rate-limiting step shifts.

-

Oxidative Addition: Usually fast for aryl bromides, even hindered ones.

-

Transmetallation (Suzuki) / Amine Binding (Buchwald): Severely Retarded. The incoming nucleophile (boronate or amine) cannot access the Pd center due to the "umbrella" of the aryl halides.

-

Reductive Elimination: Accelerated. Surprisingly, once the intermediate is formed, steric bulk helps squeeze out the product to relieve strain.

The Solution: We must use ligands with high Percent Buried Volume (%V_bur) . These ligands (e.g., IPent, XPhos) are so bulky that they force the Palladium into a highly reactive, mono-ligated L-Pd(0) state, preventing the formation of unreactive resting states.

Visualization: The Hindered Catalytic Cycle

Caption: The catalytic cycle for hindered substrates. Reductive elimination is fast, but Transmetallation (Red) is the bottleneck requiring specialized ligands.

Catalyst Selection Matrix

Do not reach for Pd2(dba)3. Use defined precatalysts to ensure a 1:1 Pd:Ligand ratio and rapid initiation.

| Substrate Class | Recommended Catalyst System | Ligand Class | Why? |

| Tetra-ortho Biaryls (Suzuki) | Pd-PEPPSI-IPent | NHC (N-Heterocyclic Carbene) | The extreme bulk of the IPent ligand creates a flexible pocket that accommodates four ortho substituents. |

| Tri-ortho Biaryls (Suzuki) | XPhos Pd G4 | Dialkylbiarylphosphine | XPhos is the "gold standard" for general steric hindrance; G4 precatalyst ensures activation at low temp. |

| Hindered Secondary Amines (Buchwald) | RuPhos Pd G4 | Dialkylbiarylphosphine | RuPhos prevents β-hydride elimination and binds bulky amines effectively. |

| Hindered Primary Amines (Buchwald) | Pd-PEPPSI-IPent or BrettPhos Pd G4 | NHC / Phosphine | Highly active systems required to prevent catalyst poisoning by the amine. |

Protocol A: Suzuki-Miyaura Coupling of Tetra-Ortho Biaryls

Target: Synthesis of 2,2',6,6'-substituted biaryls (e.g., coupling 2,6-dimethylbromobenzene with 2,6-dimethylphenylboronic acid).

Materials

-

Catalyst: Pd-PEPPSI-IPent (Sigma-Aldrich #732117)

-

Base: Potassium tert-butoxide (KOt-Bu) or Potassium Hydroxide (KOH)

-

Solvent: 1,4-Dioxane (anhydrous) or t-BuOH

-

Additive: 4Å Molecular Sieves (Optional but recommended for boronic acids)

Step-by-Step Methodology

-

Vessel Prep: Oven-dry a reaction vial (screw-cap with PTFE septum) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charge Solids: Add the following to the vial:

-

Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.25 M (relative to the bromide).

-

Expert Tip: If using t-BuOH, ensure it is melted (m.p. 25°C) before addition.

-

-

Degassing: Sparge the mixture with Argon for 5 minutes (subsurface needle).

-

Reaction: Seal the vial and heat to 80 °C for 24 hours with vigorous stirring (1000 rpm).

-

Note: The reaction mixture often turns dark brown/black; this is normal for PEPPSI systems and does not indicate decomposition.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of Hindered Amines

Target: Coupling a hindered aryl bromide (e.g., mesityl bromide) with a secondary amine.

Materials

-

Catalyst: RuPhos Pd G4 (Sigma-Aldrich #763403)

-

Solvent: THF (Tetrahydrofuran), anhydrous[1]

Step-by-Step Methodology

-

Vessel Prep: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.

-

Charge Reagents:

-

If solid: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), NaOt-Bu (1.4 equiv), and RuPhos Pd G4 (2.0 mol%).

-

If liquid: Add liquids after the solvent step.

-

-

Solvent & Liquids: Add anhydrous THF (0.2 M). Add liquid amine/bromide via syringe now.

-

Activation: Unlike older catalysts, G4 precatalysts activate immediately upon heating.

-

Reaction: Heat to 65 °C (oil bath) or 80 °C if extremely hindered. Monitor by LCMS after 2 hours.

-

Checkpoint: If conversion is <10% after 2 hours, increase temp to 100 °C and switch solvent to Toluene.

-

-

Workup: Dilute with ether, wash with water, dry over MgSO4.

Optimization Workflow (Decision Tree)

When the standard protocol fails, use this logic flow to troubleshoot.

Caption: Troubleshooting logic. "SM Intact" usually means oxidative addition failed or catalyst died. "De-halogenation" means Transmetallation failed.

References

-

Organ, M. G., et al. (2009).[4] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[4][5] Angewandte Chemie International Edition.

-

Bruno, N. C., et al. (2013). Third-Generation Buchwald Precatalysts: Highly Active and Versatile Systems for Cross-Coupling. Chemical Science.[6]

-

MilliporeSigma. (2023). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich Application Guides.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[7][6][8][9][10][11][12] Chemical Reviews.

-

Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie.[4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]

- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 11. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Hindered Ortho-Substituted Benzoates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Complex Biaryl Construction, and Late-Stage Functionalization

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation[1]. However, the synthesis of ortho-substituted biaryls bearing ester functionalities (such as benzoates) presents a complex multivariate optimization problem. Researchers frequently encounter three competing failure modes: severe steric hindrance stalling the catalytic cycle, competitive protodeboronation of the boronic acid, and undesired saponification (hydrolysis) of the benzoate ester under standard basic conditions[2][3].

This application note provides a field-proven, causality-driven framework for optimizing these challenging couplings. By synergizing advanced ligand design (e.g., Buchwald dialkylbiarylphosphines or N-heterocyclic carbenes) with anhydrous, organic-soluble bases, this guide establishes a robust protocol for high-yielding, chemoselective biaryl benzoate synthesis.

Mechanistic Challenges & Causality in Optimization

To design a successful protocol, one must move beyond empirical screening and address the fundamental organometallic causality governing the reaction.

Overcoming Steric Hindrance in the Catalytic Cycle

The generation of di-ortho or tetra-ortho-substituted biaryls requires the palladium catalyst to navigate extreme steric bulk during two critical phases: oxidative addition and reductive elimination [4].

-

The Solution: Utilizing bulky, electron-rich ligands such as SPhos, XPhos, or NHC precursors (e.g., PEPPSI-IPr or [(NHC)Pd(OAc)2])[5]. The strong

-donating character of these ligands enriches the electron density of the Pd(0) center, facilitating the oxidative addition of the sterically encumbered aryl halide[3]. Concurrently, the immense steric bulk of the ligand forces the two aryl groups on the Pd(II) intermediate into close proximity, drastically accelerating the rate-limiting reductive elimination step[3][5].

Mitigating Benzoate Ester Hydrolysis

Standard Suzuki-Miyaura protocols rely on aqueous inorganic bases (e.g.,

-

The Solution: Transitioning to strictly anhydrous conditions using mild, non-nucleophilic bases. Potassium phosphate (

) or cesium carbonate (

Suppressing Protodeboronation

Ortho-substituted arylboronic acids are highly susceptible to protodeboronation (cleavage of the C–B bond to yield the des-boronated arene), especially at elevated temperatures[3].

-

The Solution: Utilizing boronic acid pinacol (Bpin) or neopentyl glycol esters in conjunction with anhydrous bases, or employing a slow-addition strategy of the boron reagent to maintain a low steady-state concentration, thereby outcompeting the degradation pathway[7][8].

Mechanistic Pathway Visualization

The following diagram illustrates the optimized catalytic cycle, highlighting where traditional methods fail (red nodes) and how the optimized parameters rescue the reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting optimized pathways vs. failure modes.

Quantitative Condition Screening

The table below summarizes the causality of condition selection using the coupling of methyl 2-bromobenzoate and 2,6-dimethylphenylboronic acid as a benchmark for severe steric hindrance.

| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Primary Failure Mode / Observation |

| Toluene/EtOH/H₂O | 80 | < 5% | Complete ester hydrolysis; unreacted halide. | ||

| Toluene | 100 | 12% | Stalled at oxidative addition (steric block). | ||

| Toluene | 100 | 78% | Good conversion; minor protodeboronation. | ||

| PEPPSI-IPr (3 mol%) | Anisole | 110 | 92% | Optimal. No hydrolysis, rapid conversion [7]. | |

| TMSOK (anhyd) | THF | 65 | 95% | Optimal. Homogeneous, rapid (< 2h) reaction [8]. |

Self-Validating Experimental Protocol

This protocol utilizes an anhydrous, homogeneous system designed to prevent ester hydrolysis while driving the coupling of sterically hindered substrates. It incorporates in-process controls (IPC) to ensure self-validation.

Materials & Reagents

-

Electrophile: Methyl 2-bromobenzoate (1.0 equiv, 1.0 mmol)

-

Nucleophile: 2-Methylphenylboronic acid pinacol ester (1.5 equiv, 1.5 mmol)

-

Catalyst:

(2.0 mol%) and XPhos (4.0 mol%) OR PEPPSI-IPr (3.0 mol%) -

Base: Potassium trimethylsilanolate (TMSOK) (2.0 equiv, 2.0 mmol)

-

Solvent: Anhydrous THF (Degassed via freeze-pump-thaw or sparged with Argon for 30 min)

-

Internal Standard: Dodecane (0.5 mmol) for GC-MS tracking.

Step-by-Step Workflow

Step 1: Glovebox / Schlenk Line Setup

-

Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar.

-

Under an argon atmosphere, charge the tube with

(4.5 mg, 0.02 mmol), XPhos (19.0 mg, 0.04 mmol), and the boronic ester (327 mg, 1.5 mmol). -

Causality Note: Pre-mixing the Pd source and the Buchwald ligand allows for the rapid in-situ generation of the active

species.

Step 2: Reagent Addition

-

Add anhydrous, degassed THF (4.0 mL) to the Schlenk tube. Stir for 5 minutes until the catalyst mixture is homogeneous.

-

Add methyl 2-bromobenzoate (215 mg, 1.0 mmol) and dodecane (85 mg, 0.5 mmol, internal standard) via a micro-syringe.

-

Finally, add TMSOK (256 mg, 2.0 mmol) in one portion.

-

Causality Note: TMSOK is highly hygroscopic. It must be added last to prevent ambient moisture absorption, which would lead to the formation of KOH and subsequent ester hydrolysis[8].

Step 3: Reaction & In-Process Control (IPC)

-

Seal the tube and heat to 65 °C in a pre-equilibrated oil bath.

-

Self-Validation (IPC): At

and -

Compare the ratio of the product peak to the dodecane internal standard. The reaction is complete when the electrophile is consumed (>95% conversion). Homogeneous TMSOK reactions typically finish within 2 hours[8].

Step 4: Quench & Workup

-

Cool the reaction to room temperature.

-

Quench the reaction by filtering the mixture through a pad of Celite to remove palladium black and insoluble silanolate byproducts[7]. Wash the pad with EtOAc (3 × 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

Figure 2: Step-by-step experimental workflow with integrated in-process controls.

Conclusion

The successful Suzuki-Miyaura cross-coupling of ortho-substituted benzoates requires a strict departure from traditional aqueous basic conditions. By employing highly active, sterically demanding ligands (XPhos, PEPPSI-IPr) to force reductive elimination, and utilizing anhydrous, organic-soluble bases (TMSOK,

References

-

[2] Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology / Elsevier. Available at:[Link]

-

[1] Efficient Synthesis of Unprotected C-5-Aryl/Heteroaryl-2'-deoxyuridine via a Suzuki-Miyaura Reaction in Aqueous Media. MDPI. Available at: [Link]

-

[4] Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. NIH/PMC. Available at:[Link]

-

[7] Supporting information for Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. The Royal Society of Chemistry. Available at: [Link]

-

[6] Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Ester. Semantic Scholar. Available at:[Link]

-

[8] Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH/PMC. Available at:[Link]

-

[3] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH/PMC. Available at:[Link]

-

[5] [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation. NIH/PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Biaryl Carboxylic Acid Intermediates for Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Relevance

Biaryl carboxylic acids are privileged pharmacophores and foundational building blocks in modern drug discovery. They form the core structural motif of numerous active pharmaceutical ingredients (APIs), most notably the "sartan" class of Angiotensin II Type 1 Receptor (AT1R) blockers (e.g., Losartan, Valsartan)[1]. Beyond cardiovascular indications, this scaffold is heavily utilized in the development of G-protein coupled receptor 43 (GPR43) agonists for metabolic disorders[2] and anti-inflammatory Urolithin-C derivatives[3][4].

The carboxylic acid moiety is critical for biological activity; it frequently acts as a bioisostere for endogenous acidic groups, forming key electrostatic interactions with target proteins.

Fig 1. Angiotensin II Type 1 Receptor (AT1R) signaling pathway blocked by sartan derivatives.

Mechanistic Rationale & Experimental Causality

Causality of Reagent Selection:

-

Protecting Group Strategy: Utilizing a methyl ester (e.g., methyl 2-bromobenzoate) prevents the free carboxylic acid from competitively binding to the Palladium center, which can stall the catalytic cycle[1].

-

Catalyst & Ligand (Pd(OAc)₂ / SPhos): Palladium(II) acetate combined with SPhos (a bulky, electron-rich Buchwald ligand) is highly effective. The electron-rich nature of SPhos accelerates the oxidative addition of the Pd(0) species into challenging C-Halogen bonds, while its steric bulk promotes the final reductive elimination step to form the biaryl bond[5].

-

Base & Solvent (K₃PO₄ in Dioxane/H₂O): A mild inorganic base like K₃PO₄ is strictly required to activate the arylboronic acid into a reactive boronate complex, enabling transmetalation[5]. A biphasic solvent system (1,4-dioxane/water, 4:1) is chosen because it simultaneously dissolves the organic substrates and the inorganic base, ensuring a homogeneous reaction interface[5].

Experimental Workflow

Fig 2. Logical workflow of Pd-catalyzed biaryl carboxylic acid synthesis.

Detailed Protocol: Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid

This protocol outlines the synthesis of 4'-methylbiphenyl-2-carboxylic acid, a critical intermediate for Losartan[1].

Self-Validating System Design: This protocol is structured with mandatory analytical checkpoints. Proceeding to Step 2 (Hydrolysis) without LC-MS confirmation of Step 1 completion will result in an inseparable mixture of the starting benzoic acid and the product biaryl acid upon final acidification.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert Argon atmosphere, add methyl 2-bromobenzoate (1.0 eq, 10.0 mmol), 4-methylphenylboronic acid (1.2 eq, 12.0 mmol), Pd(OAc)₂ (2 mol%, 0.2 mmol), SPhos (4 mol%, 0.4 mmol), and K₃PO₄ (2.0 eq, 20.0 mmol)[5].

-

Degassing & Solvation: Seal the flask with a septum and purge with Argon for 15 minutes. Inject 50 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe[5].

-

Execution: Heat the reaction mixture to 100 °C with vigorous magnetic stirring[5].

-

Validation Checkpoint: After 4 hours, sample the reaction. Analyze via LC-MS or TLC (Hexane:EtOAc 8:2). Do not proceed until the methyl 2-bromobenzoate peak is completely absent.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester intermediate[5].

Step 2: Saponification & Isolation

-

Hydrolysis: Dissolve the crude methyl 4'-methylbiphenyl-2-carboxylate in 30 mL of methanol. Add 0.5N KOH in methanol (3.0 eq) and 10 mL of water[1].

-

Execution: Reflux the mixture at 70 °C for 5 hours[1].

-

Solvent Removal & Extraction: Remove the methanol under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with diethyl ether (20 mL) to extract any non-polar organic impurities (e.g., homocoupled boronic acid byproducts).

-

Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify with 2N HCl until the pH reaches 2-3. A dense white precipitate of the biaryl carboxylic acid will form[3][4].

-

Purification: Collect the precipitate via vacuum filtration. Recrystallize the solid using an ethyl acetate/hexane (1:4) solvent system to obtain the pure 4'-methylbiphenyl-2-carboxylic acid[3][4].

Quantitative Data Presentation

The following table summarizes validated reaction conditions and yields for various biaryl carboxylic acid intermediates across different drug discovery campaigns.

| Substrate (Aryl Halide) | Coupling Partner (Boronic Acid) | Catalyst System | Base / Solvent | Temp / Time | Yield | Ref |

| 4-Fluorobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos | K₃PO₄ / Dioxane:H₂O (4:1) | 100 °C, 4h | 85-92% | [5] |

| Methyl 4-iodobenzoate | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene:EtOH | 90 °C, 12h | 88% | [2] |

| 2-Bromo-1-iodo-4-methoxybenzene | 2-Formylphenylboronic acid | PdCl₂(PPh₃)₂ (5 mol%) | K₂CO₃ / THF:H₂O | RT, 16h | 70% | [3] |

| Methyl 4'-methylbiphenyl-2-carboxylate | Saponification Step | None | KOH / MeOH:H₂O | Reflux, 5h | >95% | [1] |

References

-

[5] Benchchem. "Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid".5

-

[6] Benchchem. "Application Notes and Protocols: Preparation of Biaryl Carboxylic Acid Intermediates". 6

-

[2] Google Patents. "US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists". 2

-

[3] Preprints.org. "Synthesis and Therapeutic Potential of Urolithin-C on Oxidative Stress Induced Tissue Damage". 3

-

[4] Dovepress.com. "Urolithin-C suppresses Inflammation by blocking NF-kB Signaling Pathway | JIR". 4

-

[1] Googleapis.com (Patent US5608075). "Losartan Polymorphs & Preparation of 4'-methylbiphenyl-2-carboxylic acid". 1

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists - Google Patents [patents.google.com]

- 3. preprints.org [preprints.org]

- 4. dovepress.com [dovepress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Amidation of Sterically Congested 2-Bromo-6-methyl-3-phenylbenzoic Acid

Executive Summary & Strategic Analysis

The Challenge: The functionalization of 2-bromo-6-methyl-3-phenylbenzoic acid presents a classic but formidable challenge in organic synthesis: steric inhibition of resonance and nucleophilic attack .[1]

The 2,6-disubstitution pattern (Bromine and Methyl) creates a "clamp" around the carboxyl carbon, forcing the carbonyl group out of planarity with the aromatic ring. Furthermore, the 3-phenyl ring exerts a "buttressing effect," pushing the adjacent 2-bromo group closer to the reaction center, thereby exacerbating the steric wall. Standard coupling reagents (e.g., EDC/NHS, DCC) often fail here because the activated ester intermediate is too bulky to be approached by the amine nucleophile.

The Solution: To overcome this thermodynamic and kinetic barrier, this guide presents two high-probability protocols:

-

Method A (The "Gold Standard"): Activation via HATU , which utilizes the HOAt moiety to accelerate coupling through a less hindered transition state.[1]

-

Method B (The "Power" Method): Conversion to the Acid Chloride (via Ghosez’s Reagent or Oxalyl Chloride), creating a highly electrophilic, planar species that is less sensitive to steric blocking.[1]

Key Insight – Atropisomerism: Researchers must be aware that amidation of this scaffold with bulky amines (e.g., ortho-substituted anilines) will likely generate atropisomers (axial chirality) due to restricted rotation around the C(aryl)–C(carbonyl) bond.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on your specific amine partner.

Figure 1: Strategic decision tree for selecting the optimal amidation pathway based on amine nucleophilicity and steric demand.

Experimental Protocols

Protocol A: HATU-Mediated Coupling

Best For: Aliphatic amines, moderate scales (mg to grams), and substrates with acid-sensitive protecting groups.[1] Mechanism: HATU generates an O-acyl(7-azabenzotriazole) active ester.[1] The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates amine attack, crucial for overcoming the 2,6-steric block [1].

Reagents:

-

Substrate: 2-bromo-6-methyl-3-phenylbenzoic acid (1.0 equiv)[1]

-

Coupling Agent: HATU (1.2 – 1.5 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: Charge a flame-dried flask with the benzoic acid substrate and anhydrous DMF. Add DIPEA and stir for 5 minutes.

-

Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange.[1] Stir at Room Temperature (RT) for 30 minutes .

-

Note: Unlike standard couplings where amine is added immediately, this "pre-activation" time is vital to fully form the active ester in this hindered system.

-

-

Amine Addition: Add the amine (1.2 equiv) dropwise.[1]

-

Reaction: Stir at RT for 4–16 hours.

-

Workup: Dilute with EtOAc. Wash with 10% LiCl (aq) x2 (to remove DMF), then sat.[1] NaHCO₃, then Brine.[1][2] Dry over Na₂SO₄.[1][2]

Protocol B: Acid Chloride Activation (The "Power" Route)

Best For: Weak nucleophiles (anilines), very bulky amines, or when HATU fails. Mechanism: Converts the hindered acid into a planar, highly electrophilic acid chloride.[1]

Option B1: Ghosez's Reagent (Neutral Conditions)

Why: Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) forms acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl₂ [2].

-

Dissolve acid (1.0 equiv) in dry DCM.[1]

-

Add Ghosez’s Reagent (1.2 – 1.5 equiv) at 0°C. Stir for 1–2 hours at RT.

-

Validation: Take a small aliquot, quench with MeOH, and check LC-MS for the methyl ester to confirm acid chloride formation.[1]

-

Add the amine (1.5 equiv) and DIPEA (2.0 equiv).[1] Stir 2–12 hours.

Option B2: Oxalyl Chloride (Scalable/Robust)

-

Dissolve acid (1.0 equiv) in dry DCM.[1]

-

Add catalytic DMF (2–3 drops).[1]

-

Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

-

Stir at RT for 2 hours (gas evolution must cease).

-

Critical Step: Concentrate in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh DCM before adding the amine/base mixture.

Analytical Data & Validation

Expected NMR Signatures

Successful functionalization is best monitored by 1H NMR shifts, specifically the 6-Methyl group, which is sensitive to the electronic change from -COOH to -CONR.

| Proton Environment | Substrate (Acid) Shift (ppm) | Product (Amide) Shift (ppm) | Diagnostic Note |

| -COOH / -NH | ~11.0 - 13.0 (Broad) | ~6.0 - 8.5 (Broad) | Disappearance of acid proton; appearance of Amide NH (if secondary). |

| 6-Methyl (-CH3) | ~2.30 - 2.45 | ~2.10 - 2.35 | Often shifts upfield due to shielding by the new amide plane.[1] |

| Aromatic Region | Complex Multiplet | Pattern Retained | Look for rotameric splitting (broadening or doubling of peaks).[1] |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric wall prevents amine attack.[1] | Switch from Protocol A to Protocol B (Acid Chloride). Heat to 60°C. |

| Starting Material Remains | Activation failed (Active ester didn't form). | Increase HATU to 2.0 equiv. Ensure DMF is anhydrous.[1][2] |

| Double Peaks in NMR | Atropisomerism (Rotamers).[1] | Run VT-NMR (Variable Temperature) at 80°C. If peaks coalesce, they are rotamers.[1] If not, they are separable atropisomers [3].[1] |

| Racemization | Not applicable to this acid (achiral), but relevant if amine is chiral.[1] | Use HATU/HOAt (Protocol A) which suppresses racemization better than acid chlorides.[1] |

Expert Insight: The Buttressing Effect & Atropisomerism

The 3-phenyl ring is not merely a bystander.[1] It sterically crowds the 2-bromo substituent.[1] To relieve this strain, the bromine atom is pushed slightly away from the phenyl ring and towards the carbonyl group. This "buttressing effect" makes the effective steric bulk of the 2-bromo group larger than it would be in a simple 2-bromo-6-methylbenzoic acid.[1]

Impact on Drug Design: If you couple this acid with an ortho-substituted aniline (e.g., 2-methylaniline), the rotation around the amide bond (C-N) and the aryl-carbonyl bond (C-C) will be severely restricted.

-

Result: You may isolate stable atropisomers (axial chirality).[1][3]

-

Action: Always check product purity via Chiral HPLC . Do not assume a single peak on achiral C18 columns indicates purity; it may be a racemic mixture of atropisomers [3].[1]

References

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society.[1]

-

Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of acid chlorides.[1] Organic Syntheses.

-

Clayden, J. (2004).[1] Organolithiums: Selectivity for Synthesis. (Context: Atropisomerism in 2,6-disubstituted benzamides). See also: Nature Chemistry on Atropisomerism.[1]

-

Dunetz, J. R., et al. (2016).[1][6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][4][7] Organic Process Research & Development.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Characterization of Atropdiastereomeric Macrocyclic Metacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ojs.chimia.ch [ojs.chimia.ch]

Overcoming Steric Barriers in Biaryl Synthesis: A Guide to SPhos and XPhos

Executive Summary: The "Tetra-Ortho" Challenge

The synthesis of sterically crowded biaryls—particularly those with three or four ortho substituents—remains a critical bottleneck in drug discovery. Traditional ligands (PPh₃, dppf) often fail in these regimes due to two competing failures:

-

Inhibited Oxidative Addition: The metal center is too crowded to access the aryl halide bond.

-

Stalled Reductive Elimination: The formation of the final C-C bond is energetically unfavorable due to steric repulsion between the coupling partners.

This guide details the application of SPhos and XPhos , two dialkylbiaryl phosphine ligands engineered to solve these specific kinetic problems. By utilizing specific structural features (the "Buchwald Effect"), these ligands facilitate the synthesis of tetra-ortho substituted biaryls and heteroaryl systems previously considered inaccessible.

Ligand Architecture & Mechanistic Advantage

To deploy these catalysts effectively, one must understand why they work. It is not merely about "bulk"; it is about dynamic conformational flexibility.

Structural Analysis

-

Electron Richness: Both ligands utilize dicyclohexylphosphino groups. The high electron density on the phosphorus atom accelerates Oxidative Addition (OA) , crucial for unactivated aryl chlorides.

-

The Biaryl Backbone: The lower ring provides steric bulk that enforces a monoligated [L-Pd(0)] species, which is the active catalyst.[1]

-

Secondary Interaction (The "SPhos Effect"): In SPhos, the methoxy group on the lower ring can donate electron density to the palladium center (Pd-O interaction), stabilizing the oxidative addition intermediate and preventing catalyst decomposition.

The Catalytic Cycle

The diagram below illustrates the unique pathway utilized by SPhos/XPhos, emphasizing the monoligated active species.

Figure 1: The Monoligated Catalytic Cycle.[2][3][4][5][6][7][8][9] Note that for SPhos and XPhos, the active species is L-Pd(0), not L2-Pd(0).

Selection Guide: SPhos or XPhos?

While both ligands are excellent for hindered systems, they have distinct "sweet spots."

| Feature | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| Primary Utility | Heteroaryl couplings & Unstable Boronic Acids.[8] | Unactivated Aryl Chlorides & Tosylates. |

| Steric Profile | High (Methoxy groups). | Extreme (Isopropyl groups). |

| Key Advantage | The Pd-O interaction stabilizes the catalyst, allowing time for slow transmetallation (common with heteroaryls). | Extreme bulk forces the Pd(II) complex to undergo reductive elimination, even in tetra-ortho systems. |

| Solvent Preference | Toluene/Water or n-Butanol. | THF, Dioxane, or Toluene.[8] |

| Substrate Scope | 2-amino pyridines, 5-membered heterocycles. | Aryl sulfonates, sterically congested aryl chlorides. |

Experimental Protocols

Crucial Note on Precatalysts: For reproducible results in crowded systems, do not mix Pd(OAc)₂ and ligand in situ. In situ mixing often leads to inactive Pd-ligand oligomers. Recommendation: Use Buchwald G3 or G4 precatalysts .[3][10] These air-stable solids generate the active L-Pd(0) species quantitatively upon exposure to base in solution [1].

Protocol A: SPhos System (Ideal for Heterocycles)

Target: Coupling a hindered aryl halide with a heteroaryl boronic acid (prone to protodeboronation).[6]

Reagents:

-

Aryl Halide (1.0 equiv)[8]

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: SPhos Pd G3 (1 - 2 mol%) [CAS: 1445085-55-1]

-

Base: K₃PO₄ (2.0 equiv, finely ground)

-

Solvent: Toluene : Water (10:1 ratio) or n-Butanol (for homogeneous conditions)

Step-by-Step:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (if solid), Boronic Acid, K₃PO₄, and SPhos Pd G3 catalyst.

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (x3). Note: While the precatalyst is air-stable, the active catalytic cycle is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent (Toluene/Water) via syringe.

-

Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring.

-

Why vigorous? The system is biphasic; mass transfer is critical.

-

-

Monitoring: Monitor via LCMS. SPhos reactions often complete within 1-4 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.

Protocol B: XPhos System (Ideal for Aryl Chlorides/Sulfonates)

Target: Coupling an unactivated, sterically hindered aryl chloride with a hindered boronic acid.

Reagents:

-

Aryl Chloride (1.0 equiv)[8]

-

Boronic Acid (1.5 equiv)[8]

-

Catalyst: XPhos Pd G4 (1 - 2 mol%) [CAS: 1599466-81-5]

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for extremely hindered cases)

-

Solvent: THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

-

Charge Solids: Add Aryl Chloride (if solid), Boronic Acid, Base, and XPhos Pd G4 to the vial.

-

Inert Atmosphere: Evacuate and backfill with Argon (x3).

-

Solvent: Add anhydrous, degassed THF.

-

Reaction:

-

Workup: Filter through a pad of celite (to remove Pd black and salts). Concentrate and purify.

Optimization & Troubleshooting Matrix

When the standard protocols fail, use this logic flow to troubleshoot.

Figure 2: Decision logic for reaction optimization.

Advanced Tips:

-

The "Base" Effect: If using base-sensitive substrates, switch from K₃PO₄ to K₂HPO₄ (buffer effect) or CsF (anhydrous fluoride activation).

-